molecular formula C13H11FN2O B183957 N-(4-Aminophenyl)-4-fluorobenzamide CAS No. 186544-90-1

N-(4-Aminophenyl)-4-fluorobenzamide

Cat. No.: B183957
CAS No.: 186544-90-1
M. Wt: 230.24 g/mol
InChI Key: GXGWMNAUQNALTP-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-4-fluorobenzamide is an organic compound that features both an amine group and a fluorobenzamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 4-aminophenylamine. The process begins with the activation of the carboxylic acid group of 4-fluorobenzoic acid, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated intermediate then reacts with 4-aminophenylamine to form the desired amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-4-fluorobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Aminophenyl)-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a fluorescent probe for imaging studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Aminophenyl)-4-fluorobenzamide is unique due to the presence of both an amine group and a fluorine atom. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain biological applications. Additionally, the amine group allows for further functionalization, enabling the synthesis of a wide range of derivatives with diverse properties .

Biological Activity

N-(4-Aminophenyl)-4-fluorobenzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biological targets, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives, characterized by an amine group attached to a phenyl ring and a fluorine atom on another aromatic ring. The presence of the fluorine atom is crucial as it can enhance the compound's reactivity and biological activity compared to similar compounds lacking this substituent.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Similar compounds have been shown to interact with DNA methyltransferases (DNMTs), which are critical for DNA methylation and gene expression regulation. This suggests that this compound may influence epigenetic modifications, potentially leading to altered cellular functions.

Mode of Action

Research indicates that this compound could induce cytotoxic effects through mechanisms involving apoptosis in cancer cells. Its structural similarity to other active compounds suggests a potential for inhibiting key enzymes involved in cancer progression, although specific pathways remain to be fully elucidated .

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant activity against leukemia cell lines, with IC50 values indicating effective inhibition of cell proliferation. The following table summarizes some IC50 values from related studies:

Compound NameCell LineIC50 (µM)
4eK562 (Leukemia)0.94
4eMV4-11 (Leukemia)1.96
4eMCF7 (Breast)0.25
4cHCT116 (Colon)10.76

These findings underscore the potential of this compound as an anti-cancer agent .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral activities. Research on benzamide derivatives has shown that they can inhibit hepatitis B virus (HBV) replication by promoting the formation of empty capsids through interaction with HBV core proteins. This mechanism is significant as it highlights the compound's potential beyond oncology applications .

Structure-Activity Relationship (SAR)

A study exploring the structure-activity relationship of various benzamide derivatives revealed that modifications to the amine or fluorine substituents can significantly affect biological activity. For example, altering the position of substituents on the aromatic rings can enhance binding affinity to target enzymes or receptors, suggesting avenues for further optimization in drug design .

Properties

IUPAC Name

N-(4-aminophenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGWMNAUQNALTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 32.25 gm (124 mMol) N-(4-fluorobenzoyl)-4-nitroaniline and 3.2 gm platinum on carbon in 500 mL tetrahydrofuran was hydrogenated at room temperature for 18 hours with an initial pressure of 60 p.s.i. The reaction mixture was then filtered and the filtrate concentrated under reduced pressure to give 22.45 gm (79%) of N-(4-fluoro-benzoyl)-4-aminoaniline.
Quantity
32.25 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 56.6 gm (0.217 mole) 4-(4-fluorobenz-oyl)aminonitrobenzene in 875 mL tetrahydrofuran were added 5.7 gm 5% platinum on carbon. The reaction mixture was hydrogenated at room temperature for 18 hours at initial hydrogen pressure of 60 p.s.i. The reaction mixture was then filtered and the filtrate concentrated under reduced pressure to give 49.3 gm (98.5%) of the desired compound.
Quantity
56.6 g
Type
reactant
Reaction Step One
Quantity
875 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98.5%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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